4'-Pipéridinoacétophénone

Vue d'ensemble

Description

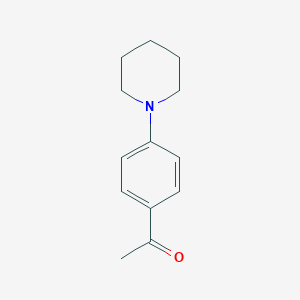

4’-Piperidinoacetophenone, also known as 1-[4-(1-Piperidinyl)]phenyl]ethanone, is an organic compound with the molecular formula C13H17NO. It is characterized by a piperidine ring attached to an acetophenone moiety. This compound is known for its selective antimycobacterial activity and has applications in various fields of scientific research .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Internal Standard in Drug Analysis

4'-Piperidinoacetophenone is commonly used as an internal standard in gas chromatography-tandem mass spectrometry (GC-MS/MS) for the determination of narcotic analgesics such as pethidine in biological fluids. The sensitivity and accuracy of this method make it essential for toxicological studies and therapeutic drug monitoring .

2. Antimycobacterial Activity

Recent studies have highlighted the selective antimycobacterial activity of 4'-Piperidinoacetophenone derivatives. Research indicates that certain acetophenone compounds exhibit significant efficacy against Mycobacterium tuberculosis, which is crucial given the rising incidence of multidrug-resistant strains .

3. Bronchodilator Compound

The compound has been investigated for its potential as a bronchodilator, which could be beneficial in treating respiratory conditions such as asthma. Its mechanism involves modulation of flagellar motility in Chlamydomonas, suggesting possible pathways for therapeutic effects .

Analytical Applications

1. Reagent in Organic Synthesis

4'-Piperidinoacetophenone serves as a reagent in various organic reactions, including the synthesis of chalcones through microwave-enhanced Claisen-Schmidt condensation. This method is recognized for its efficiency and reduced environmental impact compared to traditional synthesis routes .

2. Quality Control Standards

In pharmaceutical laboratories, 4'-Piperidinoacetophenone acts as a secondary standard for quality control, providing a reliable alternative to the preparation of in-house working standards. This application is particularly valuable for ensuring the consistency and safety of pharmaceutical products .

Case Study 1: Determination of Pethidine

A study employed 4'-Piperidinoacetophenone as an internal standard in the quantification of pethidine from human plasma using GC-MS/MS. The results demonstrated high accuracy and reproducibility, affirming its role in clinical toxicology .

Case Study 2: Antimycobacterial Screening

In a screening study involving various acetophenone derivatives, 4'-Piperidinoacetophenone was identified as one of the most promising candidates against mycobacterial infections, highlighting its potential for further development into therapeutic agents .

Summary Table of Applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4’-Piperidinoacetophenone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluoroacetophenone with piperidine in the presence of a base such as sodium hydroxide (NaOH) and alumina (Al2O3) under microwave irradiation . The reaction typically proceeds as follows:

- Mix 4-fluoroacetophenone and piperidine in a suitable solvent.

- Add NaOH and Al2O3 to the mixture.

- Subject the mixture to microwave irradiation to facilitate the condensation reaction.

- Isolate and purify the product through standard techniques such as recrystallization.

Industrial Production Methods: Industrial production of 4’-Piperidinoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Piperidinoacetophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: It readily undergoes nucleophilic substitutions with amines, particularly under acidic conditions.

Condensation Reactions: It participates in Claisen-Schmidt condensation with substituted benzaldehydes to form chalcones.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form corresponding products.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines and acidic conditions.

Condensation Reactions: Substituted benzaldehydes, NaOH, Al2O3, and microwave irradiation.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products:

Chalcones: Formed through Claisen-Schmidt condensation.

Substituted Acetophenones: Formed through nucleophilic substitution reactions.

Mécanisme D'action

The mechanism of action of 4’-Piperidinoacetophenone involves its interaction with specific molecular targets and pathways:

Antimycobacterial Activity: It exerts selective antimycobacterial effects by inhibiting the growth of mycobacteria.

Bronchodilator Compound: It acts as a bronchodilator, potentially by interacting with receptors involved in smooth muscle relaxation.

Modulation of Flagellar Motility: It affects the motility of flagella in Chlamydomonas, possibly by interacting with motor proteins or signaling pathways.

Comparaison Avec Des Composés Similaires

4’-Piperidinoacetophenone can be compared with other similar compounds, such as:

4’-Morpholinoacetophenone: Similar structure but contains a morpholine ring instead of a piperidine ring.

4’-Piperazinoacetophenone: Contains a piperazine ring instead of a piperidine ring.

4’-Cyclohexylacetophenone: Contains a cyclohexyl group instead of a piperidine ring.

Uniqueness: 4’-Piperidinoacetophenone is unique due to its selective antimycobacterial activity and its ability to modulate flagellar motility. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .

Activité Biologique

4'-Piperidinoacetophenone (CAS No. 10342-85-5) is a chemical compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

4'-Piperidinoacetophenone is characterized by its yellow crystalline appearance and belongs to the class of piperidine derivatives. The compound's structure includes a piperidine ring attached to an acetophenone moiety, which contributes to its biological activity.

Pharmacological Activities

Research indicates that 4'-Piperidinoacetophenone exhibits several notable pharmacological activities:

- Selective Antimycobacterial Activity : The compound has demonstrated effectiveness against Mycobacterium species, suggesting potential use in treating tuberculosis and other mycobacterial infections .

- Bronchodilator Effects : It has been identified as a bronchodilator, which may benefit patients with respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

- Modulation of Flagellar Motility : Studies have shown that it can influence the motility of Chlamydomonas, indicating possible applications in microbiology and cell biology .

The precise mechanisms through which 4'-Piperidinoacetophenone exerts its biological effects are still under investigation. However, its interaction with specific biological targets is critical for its pharmacological activity. For instance:

- Antimycobacterial Mechanism : The compound is believed to interfere with the metabolic pathways of mycobacteria, though detailed studies are needed to elucidate the exact biochemical interactions involved.

- Bronchodilation Mechanism : It may act on beta-adrenergic receptors or other pathways involved in airway relaxation.

Research Findings and Case Studies

Several studies have explored the biological activity of 4'-Piperidinoacetophenone, highlighting its potential therapeutic applications:

- Antimycobacterial Activity :

- Bronchodilator Effects :

- Cell Motility Studies :

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Remarks |

|---|---|---|

| Antimycobacterial | High | Effective against Mycobacterium spp. |

| Bronchodilator | Moderate to High | Potential use in asthma/COPD treatment |

| Modulation of Motility | Significant | Affects flagellar movement in Chlamydomonas |

Propriétés

IUPAC Name |

1-(4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMZZYSPSGHBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074433 | |

| Record name | 4'-Piperidinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-85-5 | |

| Record name | 4′-Piperidinoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10342-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Piperidinoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4'-piperidinoacetophenone contribute to its reported biological activities?

A: The structure of 4'-piperidinoacetophenone plays a crucial role in its biological activities. The presence of the piperidine ring at the 4' position of the acetophenone moiety is essential for its anti-inflammatory properties. [] Studies have shown that modifications to this structure, such as O-acylation of the corresponding oxime, can significantly impact its COX inhibitory activity. [] For instance, direct attachment of an acetyl group to the oxime form resulted in enhanced inhibition of histamine-induced vascular permeability. [] This highlights the importance of the piperidine ring and its surrounding chemical environment in mediating the biological effects of 4'-piperidinoacetophenone.

Q2: Beyond anti-inflammatory effects, what other biological activities have been reported for 4'-piperidinoacetophenone and its derivatives?

A: In addition to anti-inflammatory activity, research suggests that 4'-piperidinoacetophenone derivatives possess antibacterial and antifungal properties. [, ] For example, a chalcone derivative incorporating 4'-piperidinoacetophenone as a building block exhibited promising activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. [] Furthermore, other studies explored the synthesis and antibacterial evaluation of pyrimidine derivatives containing the 4'-piperidinoacetophenone moiety. [] These findings highlight the potential of this scaffold for developing novel antimicrobial agents.

Q3: What synthetic strategies have been employed for preparing 4'-piperidinoacetophenone and its derivatives?

A: Several synthetic approaches have been reported for the preparation of 4'-piperidinoacetophenone and its derivatives. One common method involves the reaction of piperidine with 4-chloroacetophenone under microwave irradiation in the presence of a suitable base. [] This approach offers several advantages, including shorter reaction times, higher yields, and reduced environmental impact compared to conventional heating methods. [, ] Additionally, 4'-piperidinoacetophenone can be utilized as a starting material for synthesizing various derivatives, such as chalcones, through Claisen-Schmidt condensation reactions. [] These reactions typically involve reacting 4'-piperidinoacetophenone with substituted benzaldehydes in the presence of a base, often facilitated by microwave irradiation for improved efficiency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.